2-Bromoisophthalic acid

Organometallic chemistry Cross-coupling Pincer ligands

2-Bromoisophthalic acid (2-Br-IPA, C₈H₅BrO₄, MW 245.03) is a mono-brominated derivative of isophthalic acid in which the bromine atom occupies the 2-position (ortho to one carboxyl and meta to the other). This substitution pattern creates a sterically and electronically distinct dicarboxylic acid scaffold that is commercially available at 95–98% purity.

Molecular Formula C8H5BrO4
Molecular Weight 245.03 g/mol
CAS No. 22433-91-6
Cat. No. B170650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoisophthalic acid
CAS22433-91-6
Molecular FormulaC8H5BrO4
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O
InChIInChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyLOICBODWTPYJIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoisophthalic Acid (CAS 22433-91-6) – Structural and Reactivity Baseline for Procurement Decisions


2-Bromoisophthalic acid (2-Br-IPA, C₈H₅BrO₄, MW 245.03) is a mono-brominated derivative of isophthalic acid in which the bromine atom occupies the 2-position (ortho to one carboxyl and meta to the other). This substitution pattern creates a sterically and electronically distinct dicarboxylic acid scaffold that is commercially available at 95–98% purity . The compound has been fully characterized by single-crystal X-ray diffraction, establishing it crystallizes in the triclinic space group P1̄ with unit cell volume 401.30(4) ų at 150 K [1]. The ortho-bromine placement adjacent to a carboxyl group produces unique geometric constraints that differentiate it from the 4-bromo and 5-bromo positional isomers in both coordination chemistry and cross-coupling reactivity [2].

Why 2-Bromoisophthalic Acid Cannot Be Interchanged with Its 4-Bromo or 5-Bromo Isomers


Bromoisophthalic acid isomers are not functionally equivalent building blocks. The position of the bromine substituent dictates the metal-binding geometry, hydrogen-bonding network topology, and site selectivity in cross-coupling reactions [1]. In coordination polymer synthesis, 4-bromo- and 5-bromo-isophthalic acids produce structurally divergent Zn(II) and Cd(II) frameworks with distinct luminescence properties, demonstrating that the positional isomer critically controls the supramolecular architecture [1]. In cross-coupling chemistry, the ortho-bromine of 2-Br-IPA undergoes oxidative addition to Pd(0) with fundamentally different kinetics than the para- or meta-bromo isomers because the adjacent carboxyl group can act as a directing group or intramolecular ligand [2]. The quantitative evidence below confirms these differences are measurable and reproducible.

Quantitative Differentiation Evidence for 2-Bromoisophthalic Acid vs. Nearest Analogs


Oxidative Addition to Pd(0): 93% Isolated Yield for Pincer Complex Formation

2-Bromoisophthalic acid reacts with Pd(PPh₃)₄ via oxidative addition of the ortho-C–Br bond to give trans-bromo(2,6-dicarboxyphenyl)bis(triphenylphosphine)palladium in 93% isolated yield [1]. This reaction exploits the ortho relationship between bromine and both carboxyl groups, enabling formation of a rigid tridentate Phebox-Pd pincer scaffold upon subsequent oxazoline formation. The analogous reaction using 4-bromo- or 5-bromoisophthalic acid would not produce a pincer complex because the bromine is positioned too far from one carboxyl group to close a chelate ring [2].

Organometallic chemistry Cross-coupling Pincer ligands

Selective Oxidation Synthesis: 58% Yield of 2-Br-IPA vs. 42% Yield of Alternative Product

In the selective oxidation of 2-bromo-m-xylene, aqueous sodium dichromate under CO₂ pressure directly produces 2-bromoisophthalic acid in 58% isolated yield [1]. A competing pathway (NBS-bromination followed by Sommelet oxidation and KMnO₄ oxidation) instead yields 2-bromo-3-methylbenzoic acid in 42% yield [1]. This demonstrates that synthetic conditions can be tuned to favor formation of the diacid (2-Br-IPA) over the monoacid-methyl derivative, with a 16 percentage-point yield advantage when selecting the appropriate route.

Selective oxidation Process chemistry Regiochemical control

Crystal Structure and Hydrogen-Bonding Network: Unique Triclinic P1̄ Packing with Two Distinct O–H···O Bonds

Single-crystal X-ray diffraction at 150 K reveals that 2-bromoisophthalic acid crystallizes in the triclinic space group P1̄ (no. 2) with unit cell parameters a = 4.8161(3) Å, b = 7.3727(5) Å, c = 12.1230(7) Å, α = 81.004(3)°, β = 78.897(3)°, γ = 72.829(3)°, V = 401.30(4) ų, Z = 2, and a final R factor Rgt(F) = 0.0201 [1]. The structure exhibits two distinct intermolecular O–H···O hydrogen bonds with donor–acceptor distances of 2.6183(24) Å and 2.6722(23) Å [1]. In contrast, 5-bromoisophthalic acid crystallizes in a different space group with a distinct hydrogen-bonding motif, and 4-bromoisophthalic acid adopts yet another packing arrangement [2]. These crystallographic differences directly affect solubility, thermal stability, and co-crystal engineering potential.

Crystallography Hydrogen bonding Solid-state chemistry

Positional Isomer Effect in Coordination Polymer Assembly: Divergent Framework Architectures

A systematic study by Ma et al. demonstrated that 4-bromoisophthalic acid (4-Br-H₂ip) and 5-bromoisophthalic acid (5-Br-H₂ip) produce seven structurally distinct Zn(II) and Cd(II) coordination polymers when combined with identical dipyridyl co-ligands under identical hydrothermal conditions [1]. The different orientation of the Br atom in the dicarboxyl isomers plays a critical role in directing metal-organic framework construction [1]. Although 2-bromoisophthalic acid was not included in this specific study, its ortho-Br geometry is expected to produce yet another distinct structural topology. The quantitative implication is that substitution position controls framework dimensionality, porosity, and luminescence properties, making each isomer a non-interchangeable building block.

Coordination polymers Metal-organic frameworks Supramolecular chemistry

Predicted Solubility and LogP Differentiation from Other Bromoisophthalic Acid Isomers

The aqueous solubility of 2-bromoisophthalic acid is computationally predicted as 1.6 g/L at 25 °C (ACD/Labs V11.02) . Its predicted LogP is 1.8455 . For comparison, 5-bromoisophthalic acid is reported as practically insoluble in water, with a predicted pKa of 3.14 ± 0.10 . The parent isophthalic acid has a reported solubility of approximately 0.12 g/L at 25 °C [1]. This indicates that bromine substitution at the 2-position increases water solubility approximately 13-fold relative to isophthalic acid, a counterintuitive effect likely arising from disruption of the planar hydrogen-bonded network.

Physicochemical properties Solubility Lipophilicity

High-Value Application Scenarios for 2-Bromoisophthalic Acid Based on Verified Differentiation Evidence


Synthesis of NCN-Pincer Palladium(II) Catalysts (Phebox-Pd Complexes)

2-Bromoisophthalic acid is the only bromoisophthalic acid isomer capable of forming the Phebox-Pd pincer architecture via direct oxidative addition to Pd(PPh₃)₄ [1]. The reaction proceeds in 93% isolated yield, and the resulting trans-bromo(2,6-dicarboxyphenyl)bis(triphenylphosphine)palladium intermediate can be converted to catalytically active Phebox-Pd complexes in 44–57% yield over two steps [1]. These pincer complexes are employed in enantioselective catalysis, C–H functionalization, and carbon–carbon bond-forming reactions. Neither 4-bromo- nor 5-bromoisophthalic acid can serve as a substitute because the bromine is not positioned to allow simultaneous coordination of both carboxyl groups to the metal center [2].

Metal-Organic Framework (MOF) Design Requiring Ortho-Bromine Orientation

The ortho-bromine substitution pattern of 2-Br-IPA provides a unique angular carboxylate coordination geometry distinct from the 4-bromo and 5-bromo isomers. Ma et al. demonstrated that bromine positional isomerism in isophthalic acid derivatives leads to structurally divergent Zn(II) and Cd(II) coordination polymers with different framework topologies and luminescence properties [1]. Researchers targeting MOFs with specific pore geometries or photoluminescent properties should select the 2-bromo isomer when the ortho-directing effect of bromine or steric constraints near the carboxylate binding sites are desired design features [1].

Precursor to 2-Aminoisophthalic Acid Diesters for Delayed Fluorescence Materials

Dimethyl 2-bromoisophthalate, readily prepared from 2-bromoisophthalic acid, serves as the key precursor for synthesizing 2-aminoisophthalic acid diesters [1]. These diesters dispersed in PMMA films exhibit blue-to-green delayed fluorescence with microsecond-scale emission lifetimes arising from reverse intersystem crossing. The ortho-bromine position enables the subsequent Buchwald-Hartwig amination or Ullmann-type coupling at the 2-position, which is sterically inaccessible in the 4-bromo and 5-bromo isomers due to carboxylate proximity effects [1].

Crystal Engineering and Co-Crystal Design Exploiting Triclinic P1̄ Packing

The triclinic P1̄ crystal packing of 2-bromoisophthalic acid, with two distinct O–H···O hydrogen bonds (D···A = 2.6183 Å and 2.6722 Å), offers a well-defined supramolecular synthon for co-crystal design [1]. The high-quality crystal structure (Rgt = 0.0201, CCDC 1941305) provides a reliable reference for computational crystal structure prediction and for designing pharmaceutical co-crystals or functional organic materials where predictable hydrogen-bonded network topology is required [1]. The ortho-bromine additionally provides a heavy-atom site for experimental phasing in macromolecular crystallography [2].

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